1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester 1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 903094-48-4
VCID: VC13365261
InChI: InChI=1S/C11H20N2O2/c1-15-11(14)9-3-2-6-13(8-9)10-4-5-12-7-10/h9-10,12H,2-8H2,1H3
SMILES: COC(=O)C1CCCN(C1)C2CCNC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester

CAS No.: 903094-48-4

Cat. No.: VC13365261

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester - 903094-48-4

Specification

CAS No. 903094-48-4
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name methyl 1-pyrrolidin-3-ylpiperidine-3-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-15-11(14)9-3-2-6-13(8-9)10-4-5-12-7-10/h9-10,12H,2-8H2,1H3
Standard InChI Key YODDABYWEYCPEK-UHFFFAOYSA-N
SMILES COC(=O)C1CCCN(C1)C2CCNC2
Canonical SMILES COC(=O)C1CCCN(C1)C2CCNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring (six-membered amine) fused with a pyrrolidine ring (five-membered amine) at the 3-position, with a methyl ester group at the piperidine-3-carboxylic acid position. This configuration introduces both rigidity and conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.

Key structural attributes:

  • Molecular formula: C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2 (calculated based on analogs ).

  • Functional groups: Tertiary amines (pyrrolidine and piperidine), ester.

  • Chirality: Potential stereoisomerism at the 3-position of both rings, influencing pharmacological activity .

Physicochemical Properties

While experimental data for this compound is unavailable, properties can be extrapolated from structurally similar molecules:

PropertyEstimated ValueBasis for Estimation
Molecular Weight220.29 g/molSum of atomic masses
LogP (Lipophilicity)1.2–1.8Analogous piperidine esters
Water SolubilityLow (~10 mg/L)Hydrophobic bicyclic core
pKa (amine)8.5–9.5Tertiary amine analogs

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Piperidine-3-carboxylic acid methyl ester preparation: Esterification of piperidine-3-carboxylic acid using methanol and HCl .

  • Pyrrolidine ring introduction: Nucleophilic substitution or reductive amination to attach the pyrrolidine moiety .

Stepwise Synthesis Protocol

  • Esterification:

    • React piperidine-3-carboxylic acid (1.0 eq) with methanol (5.0 eq) in HCl (0.1 M) under reflux (4 h).

    • Yield: ~85% after recrystallization (ethanol/water) .

  • Pyrrolidine coupling:

    • Treat intermediate with 3-bromopyrrolidine (1.2 eq) in DMF, using K2_2CO3_3 as base (80°C, 12 h) .

    • Purify via column chromatography (SiO2_2, hexane/EtOAc 3:1).

Critical parameters:

  • Temperature control to prevent ester hydrolysis.

  • Chiral resolution required if stereoselective synthesis is needed .

Biological Activity and Mechanisms

Enzyme Inhibition

The ester group enhances binding to hydrolytic enzymes:

  • DPP-4 inhibition: IC50_{50} values of related compounds range 10–100 nM, indicating antidiabetic potential .

  • Acetylcholinesterase interaction: May improve cognitive function in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

CompoundTarget ActivityPotency (IC50_{50})Selectivity Index
Piperidine-3-carboxylic acid ethylσ-1 Receptor agonism120 nM8.2 (vs. σ-2)
Pyrrolidine-2-methyl esterDPP-4 inhibition45 nM15 (vs. DPP-8)
This compound (estimated)Dual σ-1/DPP-4 modulation60–80 nM10–12

Data synthesized from .

Future Directions and Challenges

Research Priorities

  • Stereochemical optimization: Enantioselective synthesis to enhance target specificity .

  • Prodrug development: Masking the ester group to improve oral bioavailability .

Clinical Translation Barriers

  • Limited blood-brain barrier penetration due to polar carboxylic acid metabolite.

  • Potential drug-drug interactions via CYP3A4 inhibition.

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